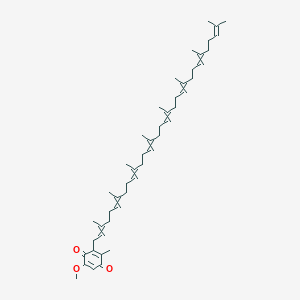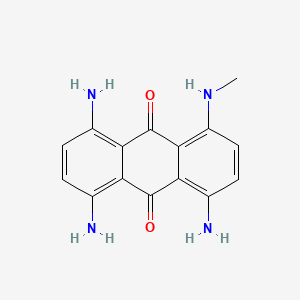![molecular formula C18H18N2O3 B13765531 1-[(3-Hydroxypropyl)amino]-4-(methylamino)anthraquinone CAS No. 56504-94-0](/img/structure/B13765531.png)
1-[(3-Hydroxypropyl)amino]-4-(methylamino)anthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Hydroxypropyl)amino]-4-(methylamino)anthraquinone is a chemical compound with the molecular formula C18H18N2O3 and a molecular weight of 310.35 g/mol . It is an anthraquinone derivative, characterized by the presence of hydroxypropyl and methylamino groups attached to the anthraquinone core. This compound is known for its vibrant color and is often used in various industrial applications, including dyes and pigments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Hydroxypropyl)amino]-4-(methylamino)anthraquinone typically involves the reaction of 1-aminoanthraquinone with 3-chloropropanol and methylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(3-Hydroxypropyl)amino]-4-(methylamino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The hydroxypropyl and methylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce anthracene derivatives .
Wissenschaftliche Forschungsanwendungen
1-[(3-Hydroxypropyl)amino]-4-(methylamino)anthraquinone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[(3-Hydroxypropyl)amino]-4-(methylamino)anthraquinone involves its interaction with specific molecular targets and pathways. The hydroxypropyl and methylamino groups play a crucial role in its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Aminoanthraquinone: Lacks the hydroxypropyl and methylamino groups, resulting in different chemical and biological properties.
1-Hydroxyanthraquinone: Contains a hydroxy group instead of the hydroxypropyl and methylamino groups, leading to variations in reactivity and applications.
Uniqueness: 1-[(3-Hydroxypropyl)amino]-4-(methylamino)anthraquinone is unique due to the presence of both hydroxypropyl and methylamino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
56504-94-0 |
|---|---|
Molekularformel |
C18H18N2O3 |
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
1-(3-hydroxypropylamino)-4-(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C18H18N2O3/c1-19-13-7-8-14(20-9-4-10-21)16-15(13)17(22)11-5-2-3-6-12(11)18(16)23/h2-3,5-8,19-21H,4,9-10H2,1H3 |
InChI-Schlüssel |
AWFZMEBVAIDNSS-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C2C(=C(C=C1)NCCCO)C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















